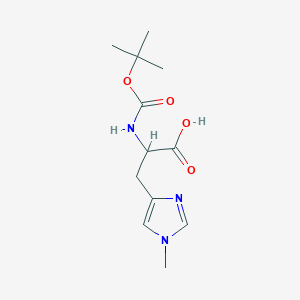
Boc-His(tau-Me)-OH
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Boc-His(tau-Me)-OH, also known as N-tert-butoxycarbonyl-N-methyl-L-histidine, is a derivative of the amino acid histidine. This compound is commonly used in peptide synthesis and serves as a protected form of histidine, which is crucial in various biochemical processes. The tert-butoxycarbonyl (Boc) group protects the amino group of histidine, making it less reactive and more stable during chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Boc-His(tau-Me)-OH typically involves the protection of the amino group of histidine with a Boc group. This can be achieved using Boc anhydride in the presence of a base such as triethylamine. The reaction is carried out under mild conditions, usually at room temperature, to prevent any unwanted side reactions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers, which allow for the efficient and high-throughput production of protected amino acids. The reaction conditions are optimized to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Boc-His(tau-Me)-OH undergoes various chemical reactions, including:
Deprotection: The Boc group can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA), to yield the free amino group.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA) is commonly used to remove the Boc group.
Substitution: Reagents such as alkyl halides can be used in substitution reactions, with the Boc group providing protection during the reaction.
Major Products Formed
The major product formed from the deprotection of this compound is N-methyl-L-histidine, which can then be used in further peptide synthesis or other biochemical applications .
Scientific Research Applications
Boc-His(tau-Me)-OH has several scientific research applications, including:
Peptide Synthesis: It is widely used in the synthesis of peptides and proteins, where the Boc group protects the amino group during the coupling reactions.
Biological Studies: The compound is used in studies involving histidine-containing peptides and proteins, which play crucial roles in enzyme catalysis and protein interactions.
Medical Research: This compound is used in the development of peptide-based drugs and therapeutic agents.
Industrial Applications: It is employed in the production of histidine derivatives for various industrial applications, including the manufacture of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of Boc-His(tau-Me)-OH primarily involves the protection of the amino group of histidine. The Boc group provides steric hindrance, making the amino group less reactive and more stable during chemical reactions. This protection is crucial in peptide synthesis, where selective reactions are required to build complex peptide chains .
Comparison with Similar Compounds
Similar Compounds
Boc-His-OMe: Another protected form of histidine, where the amino group is protected with a Boc group, and the carboxyl group is methylated.
Boc-His-OH: Similar to Boc-His(tau-Me)-OH but without the methylation on the histidine side chain.
Uniqueness
This compound is unique due to the presence of the methyl group on the histidine side chain, which can influence the compound’s reactivity and interactions in biochemical processes. This methylation can provide additional steric hindrance and affect the compound’s overall stability and reactivity compared to other protected histidine derivatives .
Properties
IUPAC Name |
3-(1-methylimidazol-4-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3O4/c1-12(2,3)19-11(18)14-9(10(16)17)5-8-6-15(4)7-13-8/h6-7,9H,5H2,1-4H3,(H,14,18)(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCKFPCXOYMKRSO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CN(C=N1)C)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














